molecular formula C7H14N2S2 B169990 3,5-diethyl-1,3,5-thiadiazinane-2-thione CAS No. 14318-35-5

3,5-diethyl-1,3,5-thiadiazinane-2-thione

Cat. No.: B169990
CAS No.: 14318-35-5
M. Wt: 190.3 g/mol
InChI Key: OHCTUHSHPBLSJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-diethyl-1,3,5-thiadiazinane-2-thione is a heterocyclic compound that belongs to the class of thiadiazines These compounds are characterized by a sulfur atom and two nitrogen atoms in a six-membered ring The tetrahydro-3,5-diethyl- derivative is a specific variant where the ring is fully saturated and substituted with ethyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diethyl-1,3,5-thiadiazinane-2-thione typically involves the reaction of appropriate dithiocarbamates with formaldehyde. The general reaction can be represented as follows:

  • Formation of Dithiocarbamate Intermediate

    • Reacting a primary or secondary amine with carbon disulfide in the presence of a base to form the dithiocarbamate salt.
    • Example: Diethylamine + Carbon disulfide + Base → Diethyldithiocarbamate.
  • Cyclization with Formaldehyde

    • The dithiocarbamate intermediate is then reacted with formaldehyde under acidic or basic conditions to form the thiadiazine ring.
    • Example: Diethyldithiocarbamate + Formaldehyde → this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems could enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-diethyl-1,3,5-thiadiazinane-2-thione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or other reduced sulfur species.

    Substitution: Various substituted thiadiazine derivatives.

Scientific Research Applications

3,5-diethyl-1,3,5-thiadiazinane-2-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.

    Industry: Used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-diethyl-1,3,5-thiadiazinane-2-thione involves its interaction with biological molecules. The sulfur atom in the thiadiazine ring can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound effective as an antimicrobial or antifungal agent.

Comparison with Similar Compounds

Similar Compounds

    2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dimethyl-: Similar structure but with methyl groups instead of ethyl groups.

    2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3,5-dipropyl-: Similar structure but with propyl groups instead of ethyl groups.

Uniqueness

The tetrahydro-3,5-diethyl- derivative is unique due to the presence of ethyl groups, which can influence its chemical reactivity and biological activity. The ethyl groups can provide steric hindrance and affect the compound’s interaction with biological targets, potentially leading to different pharmacological properties compared to its methyl or propyl counterparts.

Properties

CAS No.

14318-35-5

Molecular Formula

C7H14N2S2

Molecular Weight

190.3 g/mol

IUPAC Name

3,5-diethyl-1,3,5-thiadiazinane-2-thione

InChI

InChI=1S/C7H14N2S2/c1-3-8-5-9(4-2)7(10)11-6-8/h3-6H2,1-2H3

InChI Key

OHCTUHSHPBLSJY-UHFFFAOYSA-N

SMILES

CCN1CN(C(=S)SC1)CC

Canonical SMILES

CCN1CN(C(=S)SC1)CC

14318-35-5

Origin of Product

United States

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